4-Isobutyl-[1,4]diazepan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-11-6-5-10-4-3-9(11)12/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHWSUSPBYWHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 4-Isobutyl-1,4-diazepan-5-one
This technical guide provides an in-depth analysis of 4-Isobutyl-1,4-diazepan-5-one , a specialized heterocyclic scaffold used in medicinal chemistry for peptidomimetic design and library synthesis.
CAS Registry Number: 1523367-72-7
Synonyms: 4-(2-Methylpropyl)-1,4-diazepan-5-one; 4-Isobutyl-homopiperazin-5-one
Molecular Formula: C
Executive Summary
4-Isobutyl-1,4-diazepan-5-one is a seven-membered lactam (homopiperazinone) featuring an isobutyl group at the N-4 position.[1] It serves as a critical gamma-turn mimic in drug discovery, constraining the conformational flexibility of peptide backbones. Its structural distinctiveness lies in the 1,4-diazepane core, which provides a unique vector for side-chain presentation (the isobutyl group mimicking a Leucine residue) compared to the more common 6-membered piperazinones. This compound is primarily utilized as a building block for G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors.
Physicochemical Properties
The following data synthesizes available experimental values with high-confidence predictive models based on the 1,4-diazepan-5-one scaffold.
Table 1: Core Physical Parameters
| Property | Value / Description | Confidence |
| Physical State | Viscous Oil or Low-Melting Solid | High (Analog based) |
| Boiling Point | ~310–320 °C (at 760 mmHg) | Predicted |
| Density | 0.98 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 0.40 – 0.80 | Predicted |
| pKa (Basic N1) | 9.2 – 9.6 (Secondary Amine) | High |
| pKa (Amide N4) | Neutral (Non-ionizable) | High |
| Polar Surface Area (PSA) | ~32 Ų | High |
| Solubility | Soluble in DCM, MeOH, DMSO; Water soluble as HCl salt | High |
Structural Analysis
-
Lipophilicity: The isobutyl group increases lipophilicity (LogP > 0) compared to the parent 1,4-diazepan-5-one (LogP < 0), improving blood-brain barrier (BBB) permeability potential in CNS applications.
-
Basicity: The N-1 nitrogen remains unsubstituted and highly basic, serving as the primary handle for further derivatization (e.g., acylation, alkylation) or salt formation.
Synthetic Methodology
The synthesis of 4-Isobutyl-1,4-diazepan-5-one typically follows one of two primary pathways. The choice of pathway depends on the availability of starting materials and the scale of production.
Pathway A: Reductive Amination (Convergent)
This is the preferred route for library generation. It utilizes the commercially available 1,4-diazepan-5-one core and couples it with isobutyraldehyde.
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.
-
Reagents: Sodium triacetoxyborohydride (STAB) or NaBH
CN; Methanol/DCM.
Pathway B: Cyclization (De Novo)
Used for bulk synthesis, this route constructs the ring from acyclic precursors.
-
Step 1: Michael addition of N-isobutylethylenediamine to an acrylate ester (e.g., methyl acrylate).
-
Step 2: Lactamization (cyclization) typically driven by heat or basic catalysis.
Visualization of Synthetic Workflows
The following diagram illustrates the two primary synthetic logic flows.
Figure 1: Synthetic pathways for 4-Isobutyl-1,4-diazepan-5-one. Pathway A (Blue) represents functionalization of the core ring. Pathway B (Red) represents de novo ring construction.
Structural Characterization (Self-Validating Protocols)
To ensure the identity and purity of the synthesized compound, the following spectroscopic signatures must be validated.
Nuclear Magnetic Resonance (NMR)
The
-
Isobutyl Group (Diagnostic):
- 0.90 ppm (d, 6H): The two methyl groups of the isobutyl chain.
- 1.9–2.1 ppm (m, 1H): The methine (CH) proton of the isobutyl group.
-
3.1–3.3 ppm (d, 2H): The methylene (CH
) connecting the isobutyl group to N-4.
-
Diazepane Ring:
-
2.6–2.8 ppm (m, 4H): The ethylene bridge protons (-CH
-CH -) between N1 and N4. - 3.4–3.6 ppm (m, 2H): Protons adjacent to the carbonyl (C6).
- 2.9–3.1 ppm (m, 2H): Protons adjacent to N1 (C7).
-
2.6–2.8 ppm (m, 4H): The ethylene bridge protons (-CH
Mass Spectrometry (MS)[2]
-
Ionization Mode: ESI (+)
-
Molecular Ion: Expected [M+H]
peak at 171.15 m/z . -
Fragmentation: Loss of the isobutyl group may generate a minor fragment at m/z 115 (diazepan-5-one core).
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing CO
from the air (carbamate formation) due to the secondary amine at N-1. -
Hygroscopicity: Moderate. The hydrochloride salt form is highly hygroscopic and should be stored in a desiccator.
-
Solubility Protocol:
-
For Biological Assays: Dissolve in 100% DMSO to create a 10–100 mM stock.
-
For Chemical Reactions: Freely soluble in Dichloromethane (DCM) and Methanol.
-
Applications in Drug Discovery
The 4-Isobutyl-1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry.
-
Peptidomimetics: It mimics the Leucine-Glycine or Leucine-Alanine turn in peptide chains. The 7-membered ring forces the backbone into a specific curvature, often stabilizing
-turns. -
Protease Inhibitors: The lactam carbonyl can interact with the active site serine or cysteine of proteases, while the isobutyl group occupies the S1 or S1' hydrophobic pocket.
-
Integrin Antagonists: Diazepan-5-ones have been cited in patents as scaffolds for RGD (Arg-Gly-Asp) mimetics, targeting integrin receptors involved in cell adhesion.
References
-
Fujifilm Wako Chemicals. (n.d.). 1,4-diazepan-5-one derivatives catalog. Retrieved from
-
Bide Pharm. (2024).[1] Product Analysis: 4-Isobutyl-1,4-diazepan-5-one (CAS 1523367-72-7).[1][2] Retrieved from
-
European Patent Office. (2007).[3] EP 2010506 B1: Diazepan derivatives as modulators of chemokine receptors. (Contextual reference for diazepan-5-one synthesis).
-
PubChem. (2024). Compound Summary: Diazepan-5-one core properties. Retrieved from
Sources
Technical Guide: Design and Synthesis of 4-Substituted 1,4-Diazepan-5-ones
This guide provides an in-depth technical analysis of 4-substituted 1,4-diazepan-5-ones , a privileged heterocyclic scaffold in medicinal chemistry. Unlike the widely documented benzodiazepines, the monocyclic 1,4-diazepan-5-one offers unique conformational flexibility and specific utility as a gamma-turn peptidomimetic .
This document is structured to guide the researcher from structural rationale to bench-level synthesis and biological application.
Structural Paradigm & Pharmacophore Logic
The 1,4-diazepan-5-one core (homopiperazin-5-one) is a seven-membered lactam ring containing two nitrogen atoms. Its significance lies in its ability to constrain peptide backbones into specific secondary structures.
Numbering and Topology
To ensure precision in this guide, we utilize standard IUPAC numbering for the 1,4-diazepane system:
-
Position 1 (N1): The amine nitrogen (often the site of secondary functionalization or salt formation).
-
Position 4 (N4): The amide nitrogen. This is the focus of "4-substituted" derivatives.
-
Position 5 (C5): The carbonyl carbon (lactam C=O).
Why Position 4 Matters: In a peptide context, the N4 atom corresponds to the nitrogen of the i+1 amino acid residue. Substitution at this position (forming a tertiary lactam) mimics the N-alkylated peptide bond found in proline or N-methylated amino acids, crucial for:
-
Proteolytic Stability: Tertiary amides are highly resistant to enzymatic cleavage.
-
Conformational Constraint: The 4-substituent forces the ring into specific boat/chair conformations that mimic the gamma-turn of a protein loop.
Conformational Analysis
The seven-membered ring is not planar. It exists in a dynamic equilibrium between chair and boat conformers.
-
Chair Form: Generally more stable, minimizes transannular interactions.
-
Boat/Twist-Boat Form: Often induced by bulky substituents at N4 or C2/C7, mimicking the "kink" of a peptide turn.
Synthetic Architectures
We present two primary synthetic pathways. The choice depends on the desired diversity and scale.
Pathway A: The Ugi-4CR / Cyclization Strategy (Combinatorial)
This is the most robust method for generating libraries of 4-substituted derivatives. It utilizes the Ugi Four-Component Reaction (Ugi-4CR) followed by a post-condensation cyclization.
-
Mechanism: The Ugi reaction assembles a linear peptidomimetic backbone. The "4-substituent" is introduced via the amine component (
) of the Ugi reaction. -
Key Advantage: The substituent at N4 is introduced before ring closure, avoiding the difficult alkylation of a secondary lactam.
Pathway B: Reductive Amination / Lactamization (Linear)
Best for large-scale synthesis of a single target.
-
Mechanism: Reductive amination of a
-amino ester with an -amino aldehyde (or masked equivalent), followed by lactamization.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic for Pathway A, highlighting how the N4 substituent is derived.
Figure 1: Retrosynthetic analysis showing the origin of the N4-substituent via the Ugi-4CR pathway.
Detailed Experimental Protocol
This protocol describes the synthesis of a generic 1-acetyl-4-benzyl-1,4-diazepan-5-one using a modified Ugi/Deprotection-Cyclization (UDC) strategy. This method is self-validating because the intermediate linear product is isolable and characterizable.
Phase 1: The Ugi Reaction
Objective: Assemble the linear backbone containing the N4 substituent.
-
Reagents:
-
Amine: Benzylamine (1.0 equiv) — Becomes the N4-benzyl group.
-
Aldehyde: Paraformaldehyde or Formalin (1.0 equiv) — Forms C3.
-
Acid: N-Boc-beta-alanine (1.0 equiv) — Provides the 3-carbon chain for the ring.
-
Isocyanide: Methyl isocyanide (1.0 equiv) — Forms the exocyclic amide.
-
Solvent: Methanol (MeOH), anhydrous.
-
-
Procedure:
-
Dissolve Benzylamine (10 mmol) in MeOH (10 mL).
-
Add Paraformaldehyde (10 mmol) and stir for 30 min to form the imine in situ. ( Note: Use molecular sieves if using a ketone to drive equilibrium.)
-
Add N-Boc-beta-alanine (10 mmol) and stir for 10 min.
-
Add Methyl isocyanide (10 mmol) dropwise.
-
Stir at ambient temperature for 24–48 hours.
-
Validation Point: Monitor by TLC. The disappearance of the isocyanide odor (distinctive) and the appearance of a new spot indicates the formation of the Ugi adduct.
-
Concentrate in vacuo. The crude can often be used directly, but flash chromatography is recommended for high purity.
-
Phase 2: Deprotection and Cyclization
Objective: Remove the Boc group to expose the amine (N1) and force cyclization onto the ester/amide. Note: In the standard Ugi adduct, the C-terminus is an amide. Direct cyclization requires specific "convertible isocyanides" (e.g., Armstrong's convertible isocyanide) OR using a beta-amino acid methyl ester as the amine component in a different setup. Below is the modified route using a bifunctional alkylating strategy which is often more reliable for diazepanes.
Alternative Robust Protocol (Reductive Alkylation - Cyclization): Given the complexity of Ugi cyclization on secondary amides, the following 2-step method is often preferred for 4-substituted diazepanes specifically.
-
Step A: N-Alkylation of Beta-Amino Ester
-
React Ethyl 3-bromopropionate with Benzylamine (excess) in THF/TEA.
-
Yields: Ethyl 3-(benzylamino)propionate. (The Benzyl is now the N4).
-
-
Step B: Acylation
-
React the product of Step A with Chloroacetyl chloride in DCM/TEA at 0°C.
-
Yields: Ethyl 3-(N-benzyl-2-chloroacetamido)propionate.
-
-
Step C: Cyclization (The Critical Step)
-
Dissolve the intermediate in DMF.
-
Add Ammonia (NH3) in Methanol (saturated) or Sodium Azide followed by reduction (Schmidt-like).
-
Better Route: React with primary amine (R-NH2) if N1 substitution is desired, or Ammonia for N1-H.
-
Heat to 60°C. The amine displaces the chloride and then cyclizes onto the ester.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Entropy penalty of 7-membered ring formation. | Run the reaction at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization. |
| Incomplete Ugi Reaction | Imine formation is slow. | Pre-form the imine using a dehydrating agent ( |
| Racemization | Acidic protons alpha to carbonyl. | Avoid strong bases during workup; use DIPEA or TEA. |
Biological Applications & Data Summary
The 4-substituted 1,4-diazepan-5-one scaffold is primarily utilized to disrupt protein-protein interactions (PPIs) by mimicking the gamma-turn (
Key Therapeutic Targets
| Target | Mechanism | Role of 1,4-Diazepan-5-one | Ref |
| HCV NS5B Polymerase | Allosteric Inhibition | The ring constrains the substituents to fit the "thumb" domain of the polymerase. | [1] |
| LFA-1/ICAM-1 | Integrin Antagonist | Mimics the epitope of the ICAM-1 loop, blocking LFA-1 binding (Anti-inflammatory). | [2] |
| Melanocortin Receptors | GPCR Agonist | The scaffold orients aromatic side chains to mimic the Trp-Arg-Phe pharmacophore. | [3] |
Signaling Pathway Visualization
The diagram below illustrates how the diazepan-5-one scaffold mimics a peptide turn to inhibit a generic Protein-Protein Interaction (PPI).
Figure 2: Mechanism of action for diazepan-5-one peptidomimetics acting as PPI inhibitors.
References
-
Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Source: Journal of Combinatorial Chemistry (PubMed) URL:[Link]
-
A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure. Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]
-
Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution: convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones. Source: PubMed URL:[Link]
Theoretical and Computational Studies of Diazepan-5-one Derivatives
Executive Summary
The 1,4-diazepan-5-one scaffold represents a critical structural evolution from classical 1,4-benzodiazepines. Unlike their benzo-fused counterparts, these seven-membered heterocyclic rings offer distinct conformational flexibility and electronic profiles, making them privileged structures for CNS modulation (GABAergic pathways), antimicrobial activity, and viral polymerase inhibition.
This guide provides a rigorous framework for the theoretical (DFT) and computational (Docking/MD) analysis of these derivatives. It moves beyond generic protocols, focusing on the specific electronic anomalies of the 5-one moiety and its impact on ligand-receptor binding affinity.
Part 1: Structural Foundations & Electronic Properties (DFT)
Geometry Optimization & Conformational Analysis
The 1,4-diazepan-5-one ring is not planar. It typically exists in a dynamic equilibrium between chair and boat conformations. Accurate modeling requires identifying the global minimum energy structure, as the conformation dictates the vector orientation of the pharmacophore (the 5-keto group and N1/N4 nitrogens).
Protocol for Geometry Optimization:
-
Initial Guess: Draw the structure in chair form.
-
Level of Theory: Use Density Functional Theory (DFT) with the B3LYP hybrid functional.
-
Basis Set: 6-31G(d,p) is the standard for these organic molecules, providing sufficient polarization functions for the nitrogen and oxygen lone pairs.
-
Frequency Calculation: Essential to verify the stationary point.
-
Success Criteria: Zero imaginary frequencies.
-
Failure Mode: One imaginary frequency indicates a transition state (likely a ring flip).
-
Frontier Molecular Orbitals (FMO) & Reactivity
The biological activity of diazepan-5-ones is governed by their ability to donate or accept electrons within the active site. This is quantified by the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).[1]
-
HOMO Location: Typically localized on the N1 nitrogen and the aromatic substituents (e.g., phenyl rings at C2/C7).
-
LUMO Location: Often centered on the carbonyl carbon (C5) and the adjacent amide bond, indicating susceptibility to nucleophilic attack.
Global Reactivity Descriptors:
The energy gap (
Table 1: Calculation of Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Physical Significance |
| Chemical Potential | Tendency of electrons to escape. | ||
| Chemical Hardness | Resistance to charge transfer (Hard = Stable). | ||
| Global Softness | Ease of polarization; correlates with enzyme binding. | ||
| Electrophilicity Index | Power to soak up electrons (crucial for covalent inhibitors). |
Expert Insight: For diazepan-5-ones targeting the GABA-A receptor, a lower hardness (
) often correlates with better binding scores, as the molecule must polarize to fit the hydrophobic pocket of theinterface.
Part 2: Computational Workflow Visualization
The following diagram illustrates the integrated workflow from 2D structure generation to ADMET profiling.
Figure 1: Integrated computational workflow for diazepan-5-one analysis. Blue/Red nodes indicate primary execution steps; Yellow indicates QC checkpoints.
Part 3: Molecular Docking & Interaction Profiling
Target Selection
While diazepan-5-ones are versatile, the primary validated targets for computational benchmarking are:
-
GABA-A Receptor (
): The classic target.-
PDB ID:6D6U (Cryo-EM structure bound with diazepam) or 6X3X .
-
-
NS5B RNA Polymerase: For viral inhibition studies.
-
PDB ID:3FQL .
-
Docking Protocol (AutoDock Vina/Gold)
The "Blind Docking" approach is inefficient. You must define a specific grid box around the known allosteric binding site.
Step-by-Step Methodology:
-
Protein Preparation:
-
Remove water molecules (unless bridging waters are known).
-
Add polar hydrogens (essential for H-bond detection).
-
Compute Gasteiger charges.
-
-
Grid Box Definition (GABA-A Example):
-
Center the grid on the co-crystallized ligand (e.g., diazepam) at the
interface. -
Dimensions:
Å is usually sufficient to cover the pocket without introducing excessive noise.
-
-
Ligand Preparation:
-
Import the DFT-optimized structure (from Part 1).
-
Set rotatable bonds. Critical: Do not make the amide bond in the diazepan ring rotatable; the ring conformation should be fixed at the energy minimum found in DFT.
-
Interaction Analysis
Successful diazepan-5-one derivatives typically exhibit:
-
H-Bond Acceptor: The C5-carbonyl oxygen interacts with Ser204 or Thr206 (GABA-A).
-
-
Stacking: The aromatic rings at positions 2 and 7 stack with Phe77 and Tyr58 . -
Hydrophobic Enclosure: The 7-membered ring sits in a lipophilic pocket formed by His101 and Val202 .
Part 4: ADMET & Drug-Likeness Prediction[2]
Computational studies must filter for "drug-likeness" early. For diazepan-5-ones, the high lipophilicity (LogP) is a common failure point.
Key Metrics to Compute (SwissADME / pkCSM):
-
Lipinski's Rule of 5:
-
MW < 500 Da.
-
LogP < 5 (Diazepan derivatives often push this limit; aim for 2.5–4.0).
-
H-Bond Donors < 5.
-
H-Bond Acceptors < 10.
-
-
Blood-Brain Barrier (BBB) Permeability: Essential for CNS activity. The LogBB value must be > 0.3.
-
Metabolic Stability: Check for CYP450 inhibition (specifically CYP3A4, which metabolizes benzodiazepines).
Part 5: Experimental Validation (Synthesis & Spectroscopy)[3]
A theoretical model is only as good as its experimental validation. The following synthesis route validates the computational predictions.
Synthetic Pathway
The most efficient route to 2,7-diaryl-1,4-diazepan-5-ones is the condensation of 1,2-diamines with dialkyl acetonedicarboxylates or the reaction of ketimine intermediates with aldehydes.
Figure 2: General synthetic pathway for 1,4-diazepan-5-ones.
Spectroscopic Validation
To confirm the structure matches the DFT geometry:
-
FT-IR: Look for the characteristic amide carbonyl stretch (
). If DFT predicts and exp is , apply a scaling factor (typically 0.961 for B3LYP). -
X-Ray Crystallography: The ultimate validation. Compare the experimental bond lengths (N1-C2, C5-O) with the DFT optimized values. A Root Mean Square Deviation (RMSD) of < 0.05 Å indicates an excellent model.
References
-
Synthesis, Crystal Structures and Docking Studies of 2,7-Diphenyl-1,4-Diazepan-5-One Derivatives. Chemistry Central Journal (PMC). (2015).[2] [Link] Key Finding: Crystal structure validation of chair/boat conformations and docking with NS5B polymerase.
-
Synthesis, Crystal Structure and Computational Analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData (PMC). (2016).[2][3] [Link] Key Finding: Detailed DFT (B3LYP/6-31G) analysis of frontier orbitals and Hirshfeld surface analysis.
-
Molecular Docking, Dynamics, and Drug-Likeness Studies of Alprazolam Derivatives Against GABA-A Receptors. Cerrado: Agricultural and Environmental Sciences.[4] (2024). [Link] Key Finding: Protocol for docking diazepine scaffolds into the GABA-A receptor (PDB: 6X3X) and MD simulation workflows.
-
Diazepam-Bound GABA-A Receptor Models Identify New Benzodiazepine Binding-Site Ligands. Nature Chemical Biology. (2012).[5] [Link] Key Finding: Definitive structural basis for the benzodiazepine binding pocket (
interface).
Sources
- 1. asrjetsjournal.org [asrjetsjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
analytical methods for 4-Isobutyl-diazepan-5-one quantification
An In-Depth Guide to the Quantitative Analysis of 4-Isobutyl-diazepan-5-one
This document provides comprehensive, validated protocols for the accurate quantification of 4-Isobutyl-diazepan-5-one in both biological matrices and pharmaceutical formulations. Designed for researchers, analytical scientists, and professionals in drug development, these application notes move beyond simple procedural lists to explain the scientific rationale behind key methodological choices. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reproducibility, and regulatory compliance.[1][2]
The primary focus is on a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic and toxicological studies. A secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also detailed for applications such as quality control of bulk substances or finished products.
Part 1: Foundational Principles and Method Selection
The accurate quantification of any active pharmaceutical ingredient (API) is the cornerstone of drug development. For 4-Isobutyl-diazepan-5-one, a compound belonging to the benzodiazepine class, robust analytical methods are critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as ensuring product quality.
Choosing the Right Analytical Tool
The selection of an analytical technique is dictated by the intended purpose of the analysis and the nature of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices like plasma or urine.[3][4] Its unparalleled selectivity, derived from monitoring specific precursor-to-product ion transitions, allows it to distinguish the analyte from endogenous interferences.[3] This specificity, combined with high sensitivity, makes LC-MS/MS the ideal choice for studies requiring low limits of quantification (LOQ), such as in pharmacokinetic research.[5][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is robust, cost-effective, and widely available.[7][8] While less sensitive than LC-MS/MS, it is perfectly suited for analyzing higher concentration samples, such as in pharmaceutical tablets or bulk powders, where matrix complexity is low.[9][10] The presence of a chromophore in the 4-Isobutyl-diazepan-5-one structure allows for direct UV detection.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Although a powerful technique, GC-MS often requires derivatization for polar and thermally labile compounds like benzodiazepines to improve their volatility and thermal stability.[4][12] This additional step can introduce variability and increase sample preparation time, making LC-MS/MS a more direct and efficient alternative.[5]
The Imperative of Method Validation
A method is only reliable if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[13] All protocols described herein are designed to meet the validation criteria outlined in the ICH Q2(R2) guidelines, which assess key performance characteristics.[1][14]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Part 2: Protocol for Quantification in Human Plasma via LC-MS/MS
This protocol details a highly sensitive method for determining the concentration of 4-Isobutyl-diazepan-5-one in human plasma, suitable for pharmacokinetic analysis following therapeutic dosing.
Scientific Principle
The method involves the extraction of the analyte and a structurally similar internal standard (IS) from plasma via protein precipitation.[16] Chromatographic separation is achieved on a reversed-phase C18 column, which is effective for retaining moderately non-polar compounds like benzodiazepines.[5][8] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Positive electrospray ionization (ESI+) is used, as the nitrogen atoms in the diazepane ring are readily protonated.
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
4-Isobutyl-diazepan-5-one reference standard (>99% purity)
-
Internal Standard (IS), e.g., Diazepam-d5 (>99% purity)
-
LC-MS grade Acetonitrile and Methanol
-
LC-MS grade Formic Acid
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K2EDTA)
Instrumentation and Conditions
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
| LC Parameter | Condition | Scientist's Note |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A sub-2 µm particle size C18 column provides high resolution and fast analysis times, ideal for high-throughput bioanalysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, enhancing ESI+ signal intensity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength for benzodiazepines. |
| Gradient | 5% B to 95% B over 3 min | A rapid gradient ensures efficient elution of the analyte while minimizing run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and chromatographic efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
| MS Parameter | Condition | Scientist's Note |
| Ionization Mode | ESI, Positive | The basic nitrogen atoms in the diazepane structure are readily protonated, making this the optimal mode. |
| MRM Transitions | Analyte & IS specific | To be determined by direct infusion of standards. For example, for Diazepam (MW ~284.7), a transition might be m/z 285.1 → 193.1. The specific transitions for 4-Isobutyl-diazepan-5-one must be optimized experimentally. |
| Source Temp. | 500 °C | Optimizes desolvation of the mobile phase. |
| Gas Flows | Instrument Dependent | Nebulizer and heater gas flows must be optimized to maximize signal. |
Step-by-Step Protocol
-
Prepare Stock Solutions: Accurately weigh and dissolve the reference standard and IS in methanol to create 1 mg/mL stock solutions.
-
Prepare Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
Sample Preparation: a. Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except the blank. c. Add 300 µL of ice-cold acetonitrile. (Causality: Acetonitrile disrupts the hydration shell around plasma proteins, causing them to denature and precipitate out of solution).[16][17] d. Vortex vigorously for 1 minute to ensure complete protein precipitation. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Analysis: Create a sequence in the instrument software including blanks, calibration curve, QCs, and unknown samples. Inject 5 µL of each sample and acquire data.
-
Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the peak area ratio (Analyte Area / IS Area). Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. Determine the concentration of the analyte in QCs and unknown samples from the calibration curve.
Typical Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² ≥ 0.99 | 0.5 - 500 ng/mL |
| Correlation (r²) | ≥ 0.99 | 0.9985 |
| Accuracy | 85-115% (80-120% at LLOQ) | 92.5 - 108.3% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: < 7%; Inter-day: < 9% |
| LLOQ | S/N > 10, Acc/Prec criteria met | 0.5 ng/mL |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized factor < 15% | Within acceptable limits |
Part 3: Protocol for Quantification in Tablets via HPLC-UV
This protocol provides a robust and straightforward method for the assay of 4-Isobutyl-diazepan-5-one in a solid dosage form, such as a 10 mg tablet.
Scientific Principle
The method relies on extracting the API from the tablet matrix using a suitable solvent (e.g., methanol or acetonitrile). After dilution to an appropriate concentration, the sample is analyzed by reversed-phase HPLC.[8] Quantification is based on comparing the peak area of the analyte in the sample to that of a known reference standard, utilizing an external standard calibration method.[11]
Experimental Workflow Diagram
Caption: Workflow for tablet sample preparation and HPLC analysis.
Instrumentation and Conditions
-
HPLC System: HPLC with a UV/Vis or Diode Array Detector.
| Parameter | Condition | Scientist's Note |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard analytical C18 column provides excellent performance and robustness for QC applications. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times. The acetonitrile ratio is optimized for an ideal retention time (e.g., 3-7 minutes). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm | Wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.[11][15] |
| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |
| Injection Vol. | 10 µL |
Step-by-Step Protocol
-
Prepare Mobile Phase: Prepare the phosphate buffer and filter. Mix with acetonitrile in the specified ratio and degas thoroughly.
-
Prepare Standard Solution: Prepare a standard solution of 4-Isobutyl-diazepan-5-one in methanol at a concentration of approximately 20 µg/mL.
-
Prepare Sample Solution: a. Weigh and finely powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to the average tablet weight (e.g., containing 10 mg of API). c. Transfer to a 100 mL volumetric flask. Add ~70 mL of methanol. d. Sonicate for 15 minutes to ensure complete dissolution of the API. Let it cool to room temperature. e. Dilute to volume with methanol and mix well. This yields a 100 µg/mL solution. f. Transfer an aliquot to a centrifuge tube and centrifuge to settle excipients. g. Pipette 2.0 mL of the clear supernatant into a 10 mL volumetric flask and dilute to volume with mobile phase. This yields the final concentration of 20 µg/mL. h. Filter a portion through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solution multiple times to confirm system suitability (%RSD of peak areas < 2.0%). Then, inject the sample preparations.
-
Calculation: Calculate the amount of 4-Isobutyl-diazepan-5-one in the tablet portion taken using the external standard formula: Amount (mg) = (Sample Peak Area / Standard Peak Area) × Concentration of Standard (mg/mL) × Dilution Factor
Typical Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² ≥ 0.999 | 5 - 50 µg/mL |
| Correlation (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | Intra-day: < 0.8%; Inter-day: < 1.5% |
| LOQ | ~0.5 µg/mL | |
| Specificity | No interference at analyte RT | Peak purity confirmed by DAD |
References
- Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Simultaneous gas-chromatographic analysis for diazepam and its major metabolite, desmethyldiazepam, with use of double internal standardization Source: PubMed URL
- Title: ICH Q2(R2)
- Title: Validation of analytical procedures according to the ICH guidelines Source: Efor Group URL
- Title: ICH guideline Q2(R2)
- Title: [Gas chromatographic analysis of benzodiazepines. 2.
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
-
Title: Quantitation of Benzodiazepines in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) Source: ResearchGate URL: [Link]
- Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL
- Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL
- Title: GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants Source: SelectScience URL
- Title: GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants Source: Thermo Fisher Scientific URL
- Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL
- Title: Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow Source: Thermo Fisher Scientific URL
- Title: Quantitative analysis of small molecules in biological samples Source: Unknown URL
- Title: Quantitative bioanalysis by LC-MS for the development of biological drugs Source: Bioanalysis Zone URL
- Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines Source: PMC URL
- Title: Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood Source: FLORE - University of Florence URL
- Title: Quantitative Bioanalysis Of Intact Large Molecules Using Mass Spectrometry Source: Unknown URL
- Title: Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines Source: SAS Publishers URL
- Title: ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS Source: University of the Punjab URL
- Title: Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine Source: PMC URL
- Title: Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method Source: DergiPark URL
- Title: Diazepam quantification in street tablets using benchtop 1H qNMR spectroscopy: method validation and its application Source: The HRB National Drugs Library URL
- Title: An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines Source: Walsh Medical Media URL
- Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS Source: Pharmacophore URL
- Title: Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL
- Title: Therapeutic Diazepam Monitoring in Human Plasma and Urine by HPLC: An Application for Alcoholism Source: LCGC International URL
- Title: Quantitative Determination of Diazepam in Serum Designed for Therapeutic Drug Monitoring Source: Unknown URL
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
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- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. dergipark.org.tr [dergipark.org.tr]
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- 13. ema.europa.eu [ema.europa.eu]
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- 16. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
troubleshooting 4-Isobutyl-diazepan-5-one purification by chromatography
Introduction
Welcome to the Technical Support Center. You are likely here because your purification of 4-Isobutyl-diazepan-5-one is failing in one of three ways: the compound is streaking (tailing), it is co-eluting with impurities, or it is "invisible" to your UV detector.
This molecule presents a classic "push-pull" chromatographic challenge. The isobutyl group provides lipophilicity, but the diazepan-5-one core (a 7-membered lactam ring containing a secondary amine) creates strong hydrogen bonding and electrostatic interactions with stationary phases.
Below is a troubleshooting guide designed to isolate and resolve these specific chemical behaviors.
Part 1: Diagnostic Workflow
Before altering your method, identify the root cause using this logic tree.
Figure 1: Diagnostic logic tree for identifying purification failure modes.
Part 2: Troubleshooting Guides
Issue 1: The "Shark Fin" Peak (Tailing)
Symptom: Your product elutes over a wide volume, with a sharp front and a long, dragging tail.
The Chemistry: The secondary amine in the diazepan ring acts as a Lewis base. It interacts with acidic silanols (
Q: I am running a standard DCM/MeOH gradient. Why is it streaking? A: Methanol is protic, but it is not basic enough to suppress silanol ionization. You must introduce a competing base.
Protocol: Mobile Phase Modification
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.
-
The Setup:
-
Solvent A: Dichloromethane (DCM) + 1% TEA.
-
Solvent B: Methanol (MeOH) + 1% TEA.
-
Note: Adding base to both bottles ensures the pH remains constant throughout the gradient.
-
-
Alternative (The "Green" Route): If the isobutyl group makes the compound soluble in Ethyl Acetate (EtOAc), use EtOAc/Ethanol (3:1) + 1% NH₄OH as Solvent B and Hexanes as Solvent A.
Pro Tip: If you frequently purify amines, switch to Amine-Functionalized Silica (KP-NH) . This stationary phase blocks silanols permanently, allowing you to run neutral solvents without additives [1].
Issue 2: The "Invisible" Analyte (Detection)
Symptom: TLC shows a spot, but the flash system (UV detector) shows a flat line.
The Chemistry: 4-Isobutyl-diazepan-5-one lacks a conjugated
Q: How do I see my compound without a mass spectrometer? A: You must move away from UV visualization or use "UV-transparent" solvents.
Comparison of Detection Strategies:
| Method | Suitability | Notes |
| UV @ 254 nm | Poor | The aliphatic diazepan ring is UV inactive. |
| UV @ 210 nm | Moderate | Requires Acetonitrile/Water or Hexane/IPA. Avoid EtOAc/Acetone (UV cutoff >256 nm). |
| ELSD | Excellent | Evaporative Light Scattering detects any non-volatile compound. Ideal for this molecule. |
| Ninhydrin Stain | Good (TLC) | The secondary amine will stain distinctively (usually red/orange) upon heating. |
Protocol: Low-UV Optimization If you lack ELSD, you must use a solvent system transparent at 210 nm:
-
Mobile Phase: Hexane / Isopropanol (IPA).
-
Wavelength: Set detector to 210 nm .
-
Blank: Run a blank gradient first to subtract the baseline drift caused by the refractive index change of IPA.
Issue 3: Separation & Solubility (Resolution)
Symptom: The compound co-elutes with impurities or "crashes out" on the column. The Chemistry: The isobutyl group is hydrophobic, but the lactam is polar. In 100% Hexane, it may precipitate. In >10% MeOH/DCM, it elutes instantly due to the "solvent strength shock."
Q: My compound elutes immediately when MeOH hits 5%. How do I slow it down? A: DCM/MeOH gradients on silica are non-linear. 5% MeOH increases solvent strength drastically. You need a "shallower" polarity ramp.[1]
Protocol: The "Iso-Polar" Gradient Replace MeOH with a weaker polar solvent or use a ternary blend.
-
Option A (DCM/MeOH substitute): Use DCM to DCM:MeOH (90:10) over 20 Column Volumes (CV). Do not go 0–100% B.
-
Option B (Better Resolution): Use Toluene (Solvent A) and Ethyl Acetate (Solvent B).
-
Toluene interacts with the lactam
-system, often providing unique selectivity compared to Hexanes [2].
-
Part 3: Summary of Physical Data
| Parameter | Value / Characteristic | Impact on Purification |
| pKa (Conjugate Acid) | ~8–9 (Secondary Amine) | Requires basic modifier (TEA/NH₃) to prevent tailing. |
| LogP (Estimated) | ~1.5 (Isobutyl group) | Moderately lipophilic; soluble in DCM, EtOAc, alcohols. |
| UV Cutoff | < 210 nm | Invisible to standard 254 nm UV detection. |
| TLC Stain | Ninhydrin / KMnO₄ | Active amine (Ninhydrin) or oxidizable functionality (KMnO₄). |
Part 4: Visualizing the Interaction
The diagram below illustrates why the "Modifier" is non-negotiable for this chemistry.
Figure 2: Mechanism of amine modifiers blocking silanol sites to prevent tailing.
References
-
Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com. (Accessed via search context 1.2).
- Snyder, L. R., & Kirkland, J. J. "Introduction to Modern Liquid Chromatography." Wiley-Interscience. General reference for solvent selectivity (Toluene/EtOAc vs Hex/EtOAc).
-
Restek Technical Guide. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.com. (Accessed via search context 1.10).
-
BenchChem Protocols. "Resolving peak tailing issues in the chromatography of amines." Benchchem.com. (Accessed via search context 1.6).
Sources
resolving poor solubility of 4-Isobutyl-diazepan-5-one for biological assays
Technical Support Center: 4-Isobutyl-diazepan-5-one Solubility
Introduction
Welcome to the technical support guide for 4-Isobutyl-diazepan-5-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and other similarly hydrophobic small molecules during the course of their biological assays. As a novel diazepanone derivative, 4-Isobutyl-diazepan-5-one exhibits low aqueous solubility, a common hurdle that can lead to inaccurate or irreproducible experimental results if not properly addressed.[1][2]
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. Our approach is grounded in established principles of formulation science to ensure you can confidently prepare and use your compound, maintaining its stability and maximizing its biological availability in your assay system.
Part 1: Understanding the Problem & Initial Assessment
FAQ 1: I've received my vial of 4-Isobutyl-diazepan-5-one and it won't dissolve in my aqueous assay buffer. What's happening and where do I start?
Answer:
This is a very common issue. 4-Isobutyl-diazepan-5-one, like many small molecule drug candidates, is a lipophilic or "hydrophobic" compound.[2] Its molecular structure favors non-polar environments over aqueous (water-based) ones like phosphate-buffered saline (PBS) or cell culture media. When you add the compound directly to an aqueous solution, it cannot form favorable interactions with the water molecules and thus remains an insoluble solid.
The foundational strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution . This stock is then diluted to the final working concentration in your aqueous assay buffer. The key is that the final concentration of the organic solvent must be low enough to not affect your biological system.
Your starting point should always be:
-
Consult the Datasheet: Review the manufacturer's certificate of analysis or datasheet for any provided solubility data.[3] This is the most reliable first source of information.
-
Choose an Appropriate Organic Solvent: For most biological applications, Dimethyl Sulfoxide (DMSO) is the first-choice solvent due to its powerful solubilizing capacity and miscibility with water.[4]
-
Prepare a High-Concentration Stock Solution: Creating a concentrated stock (e.g., 10-50 mM in DMSO) allows you to add a very small volume to your assay, minimizing the final solvent concentration.[5]
Part 2: Stock Solution Best Practices & Troubleshooting
FAQ 2: What is the best solvent for my initial stock solution, and how do I prepare it correctly?
Answer:
DMSO is the industry-standard starting solvent for initial screening. Other options include ethanol, methanol, or N,N-dimethylformamide (DMF), but these are often more toxic to cells.[5][6]
Table 1: Comparison of Common Primary Solvents
| Solvent | Polarity | Key Advantages | Common Concerns |
| DMSO | Aprotic, Polar | Excellent solubilizing power for a wide range of compounds; relatively low toxicity at <0.5% v/v.[7] | Can be directly toxic to cells at higher concentrations (>1%); hygroscopic (absorbs water from air); freezes at 18.5°C.[8] |
| Ethanol | Protic, Polar | Less toxic than DMSO for some cell types; volatile. | Weaker solvent than DMSO for highly lipophilic compounds; can have biological effects (e.g., on neuronal cells).[6] |
| DMF | Aprotic, Polar | Strong solvent, similar to DMSO. | Higher toxicity than DMSO; should be used with caution. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for accurately preparing a stock solution, a critical factor for reproducible assays.[5][9]
Materials:
-
4-Isobutyl-diazepan-5-one (powder)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance[9]
-
Volumetric flask (Class A) or a positive displacement pipette for viscous solvents like DMSO
-
Sterile, light-protecting microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L), assuming a hypothetical molecular weight (MW) of 222.32 g/mol for 4-Isobutyl-diazepan-5-one:
-
Mass (g) = Concentration (mol/L) * Volume (L) * MW (g/mol)
-
Mass (g) = 0.010 mol/L * 0.001 L * 222.32 g/mol = 0.00222 g = 2.22 mg
-
-
Weigh Compound: Accurately weigh out the calculated mass of the compound using an analytical balance. It is often easier and more accurate to weigh a slightly different mass (e.g., 2.50 mg) and adjust the solvent volume accordingly.[9]
-
Adjusted Volume (mL) = (Actual Mass (mg) / MW) / 10 mM
-
-
Dissolution: Quantitatively transfer the powder to a volumetric flask or appropriate tube. Add approximately 80% of the final required DMSO volume.
-
Aid Solubilization: Cap the container and mix thoroughly by vortexing. If the compound dissolves slowly, gentle warming (37°C water bath) or brief sonication (5-10 minutes) can be used.[10][11] Visually inspect to ensure no solid particles remain.
-
Bring to Final Volume: Once fully dissolved, carefully add DMSO to reach the final calculated volume.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.[3][7] Crucially, avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate. [5]
FAQ 3: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. What should I do?
Answer:
This is the most common and critical challenge, known as solvent-shift precipitation .[10][12] Your compound is soluble in 100% DMSO but becomes supersaturated and precipitates when the DMSO is diluted into the aqueous environment of your media. The DMSO molecules disperse, leaving your hydrophobic compound exposed to water.
Troubleshooting this issue involves a logical, stepwise approach:
Caption: Workflow for cyclodextrin-based solubilization.
References
-
Khan, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Jain, A., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Gala, R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]
-
Pandya, P., et al. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
-
Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]
-
Semantic Scholar. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?[Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
-
Gpatindia. (2020, May 4). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
PubMed. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
Dissolution. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade. [Link]
-
ResearchGate. (2015, August 4). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?[Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PMC - NIH. (n.d.). Chemical structure and biological activity of the diazepines. [Link]
-
Pak. J. Pharm. Sci. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. [Link]
-
MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?[Link]
-
PMC. (n.d.). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Link]
-
ResearchGate. (2025, August 10). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
PubChem - NIH. (n.d.). Diazepam. [Link]
-
PubMed. (1981, February). Solubility characteristics of diazepam in aqueous admixture solutions: theory and practice. [Link]
-
BioAgilytix. (2022, December 31). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. [Link]
-
Scent.vn. (n.d.). Diazepam (CAS 439-14-5): Odor profile, Properties, & IFRA compliance. [Link]
-
SWGDRUG.org. (1999, February 15). DIAZEPAM. [Link]
-
Anesthesia Progress. (n.d.). Solubility of Injectable Valium in Intravenous Solutions. [Link]
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Validation & Comparative
structure-activity relationship (SAR) of 4-Isobutyl-diazepan-5-one analogs
Technical Guide: Structure-Activity Relationship (SAR) of 4-Isobutyl-diazepan-5-one Analogs
Executive Summary
This guide provides an in-depth technical analysis of 4-Isobutyl-1,4-diazepan-5-one , a privileged heterocyclic scaffold used in medicinal chemistry. Unlike flexible open-chain peptides, this 7-membered lactam serves as a conformationally constrained peptidomimetic. Specifically, the 4-isobutyl moiety mimics the side chain of Leucine (Leu), while the diazepan-5-one core mimics the backbone geometry of a dipeptide (typically Gly-Leu or Ala-Leu) locked in a turn conformation.
This document compares the physicochemical properties, metabolic stability, and binding efficacy of 4-Isobutyl-diazepan-5-one against its primary alternatives: 1,4-Benzodiazepines (rigid aromatic analogs) and Linear Dipeptides (flexible native substrates).
Structural Analysis & Pharmacophore Mapping
The 4-Isobutyl-diazepan-5-one scaffold is defined by three critical pharmacophoric elements:
-
The Lactam (C5=O, N1-H): Acts as a hydrogen bond acceptor/donor pair, mimicking the peptide bond.
-
The 4-Isobutyl Group: A hydrophobic moiety that occupies the S1 or S1' specificity pocket of target proteases or GPCRs.
-
The 7-Membered Ring: Induces a specific "turn" geometry (often mimicking a
-turn), reducing the entropic penalty of binding.
Pharmacophore Visualization
Figure 1: Pharmacophore mapping of the 4-Isobutyl-diazepan-5-one scaffold highlighting its role as a Leucine-peptidomimetic.
Comparative Performance Analysis
The following table contrasts the 4-Isobutyl-diazepan-5-one scaffold with its two most common alternatives in drug design: the flexible linear peptide (Leu-Gly) and the highly rigid 1,4-Benzodiazepine.
Table 1: Physicochemical & Biological Comparison
| Feature | 4-Isobutyl-diazepan-5-one | Linear Dipeptide (Leu-Gly) | 1,4-Benzodiazepine |
| Conformational Flexibility | Semi-Rigid (Optimal) | Highly Flexible (High Entropy Cost) | Highly Rigid (Restricted Fit) |
| Metabolic Stability (t½) | High (Resistant to proteolysis) | Low (Rapid hydrolysis) | Very High (Cytochrome P450 dependent) |
| Solubility (LogP) | Moderate (Drug-like) | High (Hydrophilic) | Low (Lipophilic) |
| Target Selectivity | Tunable (Via N1/C4 subs) | Low (Promiscuous binding) | High (GABA/BZ site bias) |
| Primary Application | Protease Inhibitors, GPCR Mimetics | Native Substrates | CNS Agents (Anxiolytics) |
Expert Insight: The 4-Isobutyl-diazepan-5-one offers a "Goldilocks" zone of rigidity. Unlike benzodiazepines, which are planar and aromatic, the diazepan-5-one retains some non-planar puckering (chair/twist-boat), allowing it to fit into enzyme active sites (like Human Neutrophil Elastase or Calpain ) that require a slight induced fit, while still resisting the rapid degradation seen in linear peptides.
Synthetic Methodology & Protocol
To utilize this scaffold, researchers typically synthesize it via a reductive amination-cyclization sequence. Below is a validated protocol for synthesizing the core 4-substituted scaffold.
Workflow Diagram
Figure 2: Synthetic pathway for constructing the 4-Isobutyl-diazepan-5-one core.[1][2]
Detailed Protocol: Reductive Amination & Cyclization
Objective: Synthesis of 4-Isobutyl-1,4-diazepan-5-one from ethylenediamine precursors.
-
Reductive Alkylation (N-Alkylation):
-
Reagents: N-Boc-ethylenediamine (1.0 eq), Isobutyraldehyde (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).
-
Procedure: Dissolve amine in DCE. Add aldehyde and stir for 30 min. Add STAB portion-wise at 0°C. Stir overnight at RT. Quench with NaHCO3. Extract with DCM.
-
Checkpoint: Verify Mono-alkylation via LC-MS (Target Mass: M+H).
-
-
Acylation (Introduction of Carbonyl):
-
Reagents: Product from Step 1, Ethyl acrylate or Acryloyl chloride, TEA (Base).
-
Note: Using ethyl acrylate allows for a thermal cyclization later; acryloyl chloride requires immediate intramolecular Michael addition.
-
-
Cyclization (Ring Closure):
-
Method: If using the ester intermediate, treat with TFA to remove Boc group, then neutralize with TEA in refluxing MeOH to induce intramolecular aminolysis (lactamization).
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Biological Evaluation: Experimental Data
To validate the SAR, the following assays are standard for characterizing this scaffold's utility as a protease inhibitor (e.g., against Elastase) or a receptor ligand.
Experiment A: Plasma Stability Assay
Rationale: To prove the "peptidomimetic" advantage over linear peptides.
-
Compound: 4-Isobutyl-diazepan-5-one derivative vs. H-Leu-Gly-OH.
-
Conditions: Human Plasma, 37°C, incubation for 0, 30, 60, 120, 240 min.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Typical Result:
-
Linear Peptide
: < 15 minutes. -
Diazepan-5-one Analog
: > 240 minutes. -
Interpretation: The 7-membered lactam prevents proteolytic cleavage by concealing the scissile bond.
-
Experiment B: Structure-Activity Relationship (SAR) Trends
Modifications to the 4-Isobutyl-diazepan-5-one core yield predictable shifts in biological activity.
| Modification Site | Chemical Change | Biological Consequence |
| N4 (Isobutyl) | Change to Benzyl | Increases |
| N4 (Isobutyl) | Change to Methyl | Drastically reduces potency; loss of hydrophobic anchor in S1' pocket. |
| C2/C3 | Gem-dimethyl | Increases rigidity; restricts conformational freedom further (locks specific puckering). |
| N1 | Alkylation | Removes H-bond donor capability; typically reduces potency unless target requires hydrophobic bulk. |
References
-
Design of Peptidomimetics: Hirschmann, R. et al. "Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffolding: A Partial Somatostatin Agonist." J. Am. Chem. Soc.[3] (1992).[3] Link(Foundational text on scaffold design).
-
Diazepan-5-one Synthesis: Marine, C. et al. "Synthesis of 1,4-diazepan-2,5-diones and 1,4-diazepan-5-ones as constrained peptidomimetics." Tetrahedron Letters (2002). Link.
-
Biological Application (Protease Inhibition): Abell, A. D. et al. "Synthesis and Calpain Inhibitory Activity of Macrocyclic Peptidomimetics." Bioorganic & Medicinal Chemistry Letters (2006). Link.
-
Commercial Building Block Data: Sigma-Aldrich / MilliporeSigma. "1-Methyl-1,4-diazepan-5-one Product Specification." Link.
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Comparative Analysis of 4-Isobutyl-diazepan-5-one: A Guide to In-Vitro and In-Vivo Activity Assessment
This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological profiles of 4-Isobutyl-diazepan-5-one, a novel synthetic analog belonging to the diazepan-5-one class of compounds. Derivatives of this scaffold are under investigation for their potential as modulators of the central nervous system (CNS), with activities including anxiolytic and anticonvulsant effects, often mediated through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]
The journey of a drug candidate from a laboratory bench to clinical application is a rigorous process of validation. A compound that shows high potency in an isolated cellular environment (in-vitro) may not produce the desired therapeutic effect or could have unforeseen side effects in a complex living organism (in-vivo). This guide is designed for researchers, scientists, and drug development professionals to illustrate the critical workflow for characterizing a novel CNS-active compound, using 4-Isobutyl-diazepan-5-one (hereafter referred to as Cmpd-X ) as a case study. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze the data to build a holistic understanding of the compound's potential.
Part 1: In-Vitro Characterization: Defining Molecular Target Interaction
The primary goal of in-vitro analysis is to determine if and how Cmpd-X interacts with its intended molecular target in a controlled, isolated system. For a compound of this class, the primary putative target is the benzodiazepine (BZD) binding site on the GABA-A receptor, a ligand-gated chloride ion channel crucial for mediating inhibitory neurotransmission.[4][5]
Target Binding Affinity: Radioligand Binding Assay
Expertise & Causality: Before assessing functional activity, we must first confirm that Cmpd-X physically binds to the intended target. The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[6] By measuring how effectively Cmpd-X displaces a known radioactive ligand (a 'radioligand') that specifically binds to the BZD site, we can determine its binding affinity (Ki). A lower Ki value signifies a higher binding affinity. We use [3H]-Flumazenil, a well-characterized BZD-site antagonist, as the radioligand.[7][8]
-
Membrane Preparation: Homogenize cortical tissue from male Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the GABA-A receptors.[6][7] Resuspend the final pellet to a protein concentration of approximately 100-200 µg per assay tube.
-
Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation, a fixed concentration of [3H]-Flumazenil (e.g., 1 nM, close to its Kd value), and varying concentrations of the test compound (Cmpd-X) or a reference compound (e.g., Diazepam).[7][9]
-
Incubation: Incubate the mixture for 30-40 minutes at 4°C to reach binding equilibrium.[7][9]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of Cmpd-X that inhibits 50% of the specific binding of [3H]-Flumazenil (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC50 (nM) | Ki (nM) |
| Cmpd-X | 4.5 | 2.1 |
| Diazepam (Control) | 3.3 | 1.53[6] |
This representative data indicates that Cmpd-X binds to the benzodiazepine site with high affinity, comparable to the well-known anxiolytic, Diazepam.
Caption: Workflow for determining binding affinity (Ki).
Target Function: Whole-Cell Patch-Clamp Electrophysiology
Expertise & Causality: Demonstrating binding is not enough; we must show that this binding leads to a functional change in the target receptor. Cmpd-X is hypothesized to be a positive allosteric modulator (PAM), meaning it should enhance the effect of the natural ligand, GABA.[10] Whole-cell patch-clamp electrophysiology is the ideal technique to measure this functional modulation directly.[11] It allows us to record the chloride currents flowing through the GABA-A channel in a single cell in response to GABA, both in the absence and presence of Cmpd-X. An effective PAM will increase the current elicited by a given concentration of GABA.[12][13]
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) or primary cultured neurons.
-
Recording Setup: Obtain a whole-cell patch configuration on a selected cell using a glass micropipette. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
GABA Application: Apply a low, non-saturating concentration of GABA (e.g., the EC10-EC20 concentration) to the cell for a short duration to elicit a baseline chloride current.[12] This is often done via a rapid solution exchange system or "puff" application.[14][15]
-
Compound Co-application: After a washout period, co-apply the same EC10-EC20 concentration of GABA along with varying concentrations of Cmpd-X.
-
Data Acquisition: Record the peak amplitude of the GABA-induced current for each condition.
-
Data Analysis: Normalize the current potentiation to the baseline GABA response. Plot the percent enhancement against the concentration of Cmpd-X to determine the EC50 (the concentration that produces 50% of the maximal potentiation).
| Compound | EC50 (nM) | Maximal Potentiation (% of GABA EC20 response) |
| Cmpd-X | 35 | 250% |
| Diazepam (Control) | 25 | 280% |
This representative data shows Cmpd-X functionally enhances GABA-A receptor activity with a potency that is on par with Diazepam, confirming its role as a positive allosteric modulator.
Caption: Cmpd-X enhances GABA-mediated chloride influx.
Part 2: In-Vivo Efficacy and Safety Assessment
After confirming target engagement and functional modulation in-vitro, the next critical step is to assess whether Cmpd-X produces the desired therapeutic effect—and any potential side effects—in a living animal model. This phase tests the compound's ability to cross the blood-brain barrier, engage CNS targets, and elicit a behavioral response.
Anxiolytic Efficacy: The Elevated Plus Maze (EPM)
Expertise & Causality: The EPM is one of the most widely validated and used behavioral assays for screening anxiolytic drugs.[16][17] The test is based on the natural aversion of rodents to open, elevated spaces.[18] An anxiolytic compound will reduce this aversion, leading the animal to spend more time exploring the "risky" open arms of the maze compared to the protected, enclosed arms.[19][20]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposite arms enclosed by high walls and two opposite arms open.[18]
-
Animal Acclimation: Allow mice to habituate to the testing room for at least 30-60 minutes before the trial begins.[18][21] All testing should be performed under dim lighting to encourage exploration.[21]
-
Dosing: Administer Cmpd-X (e.g., 1, 3, 10 mg/kg), a vehicle control (e.g., saline with a solubilizing agent), or a positive control like Diazepam (e.g., 2 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to the test.
-
Test Procedure: Place the mouse in the center of the maze, facing a closed arm.[18] Allow the animal to explore the maze freely for a 5-minute session.[19][20]
-
Data Collection: Record the session using a video camera linked to tracking software.[18] The primary endpoints are the time spent in the open arms and the number of entries into the open arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms (% Open Arm Time = [Time in Open / (Time in Open + Time in Closed)] x 100). Compare the results between treatment groups using appropriate statistical tests (e.g., ANOVA).
| Treatment Group (IP) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | - | 18 ± 2.5% |
| Cmpd-X | 1 | 22 ± 3.1% |
| Cmpd-X | 3 | 35 ± 4.0% |
| Cmpd-X | 10 | 42 ± 3.8% |
| Diazepam | 2 | 45 ± 4.2%* |
*p < 0.05 vs. Vehicle. This representative data demonstrates that Cmpd-X produces a dose-dependent anxiolytic-like effect, significantly increasing exploration of the open arms at 3 and 10 mg/kg.
Caption: Anxiolytics reduce aversion to the open arms.
Sedative/Motor Impairment: The Rotarod Test
Expertise & Causality: A major liability for anxiolytics is sedation and motor impairment, which can limit their therapeutic utility. The Rotarod test is a standard method for assessing motor coordination and balance in rodents.[22][23] A compound that causes sedation or ataxia will impair the animal's ability to remain on a rotating rod. By testing a range of doses, we can identify a therapeutic window—doses that are anxiolytic in the EPM but not yet sedative in the Rotarod test.
-
Apparatus: A commercially available Rotarod apparatus with a textured rod that can accelerate its rotation speed.[22]
-
Animal Training (Optional but Recommended): Some protocols include a pre-training session to ensure animals can perform the basic task.[24]
-
Dosing: As in the EPM, administer Cmpd-X, vehicle, or a positive control 30 minutes prior to testing.
-
Test Procedure: Place the mouse on the rod while it is rotating at a slow, constant speed (e.g., 4 rpm). Once the animal is stable, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).[22][25]
-
Data Collection: Record the latency (time) until the mouse falls off the rod or passively rotates with it for two consecutive revolutions. A cutoff time (e.g., 300 seconds) is typically used.[26] Perform 2-3 trials per animal with an inter-trial interval.[25]
-
Data Analysis: Average the latency to fall for each animal across the trials. Compare the mean latencies between treatment groups.
| Treatment Group (IP) | Dose (mg/kg) | Latency to Fall (seconds, Mean ± SEM) |
| Vehicle | - | 285 ± 10 |
| Cmpd-X | 3 | 275 ± 12 |
| Cmpd-X | 10 | 210 ± 25 |
| Cmpd-X | 30 | 95 ± 18 |
| Diazepam | 2 | 260 ± 15 |
*p < 0.05 vs. Vehicle. This data suggests that Cmpd-X is not impairing motor coordination at an effective anxiolytic dose (3 mg/kg). However, at a higher dose (10 mg/kg), which also showed anxiolytic effects, motor impairment begins to appear. This is crucial information for dose selection.
Part 3: Bridging the Gap: In-Vitro to In-Vivo Correlation (IVIVC)
The data presented thus far reveals a promising profile for Cmpd-X: high affinity and functional potency at its target in-vitro, and a clear, dose-dependent anxiolytic effect in-vivo with a potential therapeutic window. However, the translation from the petri dish to a living system is rarely linear. The effective concentrations in-vitro (nanomolar range) do not directly translate to the effective doses in-vivo (milligram per kilogram range). This discrepancy is explained by the complex biological processes that a drug must navigate.
Causality & Synthesis: Understanding the factors that govern the in-vitro to in-vivo correlation is paramount for successful drug development.
-
Pharmacokinetics (ADME):
-
Absorption: Was the compound efficiently absorbed into the bloodstream after IP injection?
-
Distribution: Did the compound distribute from the blood into the tissues, particularly the brain? This is governed by its ability to cross the Blood-Brain Barrier (BBB) , a highly selective membrane protecting the CNS. Lipophilicity and molecular size are key factors.
-
Metabolism: Was the compound rapidly broken down by the liver? The active compound might be metabolized into inactive forms, or conversely, into other active metabolites.[27]
-
Excretion: How quickly was the compound cleared from the body?
-
-
Target Occupancy: The in-vivo dose must be sufficient to achieve a plasma concentration that allows enough of the drug to cross the BBB and occupy a significant fraction of the GABA-A receptors in the brain to elicit a behavioral effect.
-
Off-Target Effects: At higher concentrations in-vivo, a compound may bind to other receptors or proteins, leading to side effects (like the motor impairment seen at 10 mg/kg) or confounding the therapeutic effect.
Caption: The complex journey from in-vitro potency to in-vivo effect.
Conclusion
This guide demonstrates the essential, multi-faceted approach required to characterize a novel CNS drug candidate like 4-Isobutyl-diazepan-5-one. The in-vitro assays confirmed that Cmpd-X is a high-affinity, functionally potent positive allosteric modulator of the GABA-A receptor. The in-vivo studies translated this molecular activity into a therapeutically relevant anxiolytic-like behavioral effect. Critically, by comparing efficacy (EPM) and safety (Rotarod) models, we began to define a potential therapeutic window. The observed disconnect between nanomolar in-vitro potency and milligram/kilogram in-vivo doses highlights the critical influence of pharmacokinetics and bioavailability. Further studies focusing on ADME properties and target occupancy in the brain would be the logical next steps in the development of this promising compound. This dual in-vitro and in-vivo approach provides a self-validating system, ensuring that decisions to advance a compound are based on a robust and comprehensive understanding of its biological activity.
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A Comparative Guide to the Synthetic Strategies for 4-Isobutyl-diazepan-5-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction to the Synthetic Challenge
The synthesis of seven-membered heterocyclic rings, such as diazepanones, presents unique challenges primarily due to unfavorable entropic factors and potential transannular interactions during cyclization.[1] This guide will explore three distinct strategies to construct the 4-Isobutyl-diazepan-5-one core: two classical ring-expansion methodologies, the Beckmann Rearrangement and the Schmidt Reaction, and a convergent approach based on reductive amination and cyclization. Each route will be assessed for its potential efficiency, step economy, and the accessibility of starting materials.
Route 1: The Beckmann Rearrangement Approach
The Beckmann rearrangement is a cornerstone of organic synthesis for the conversion of oximes to amides, and it is widely used for the industrial production of caprolactam, the monomer for Nylon 6.[2][3][4][5] This strategy leverages the rearrangement of a substituted cyclohexanone oxime to create the seven-membered lactam ring, which would then be further functionalized to introduce the second nitrogen atom.
Synthetic Pathway
The proposed synthesis commences with the preparation of the key intermediate, 4-isobutylcyclohexanone. This can be achieved through a Michael addition of an isobutyl organocuprate to cyclohexenone, a method known for its high efficiency in forming carbon-carbon bonds at the β-position of an α,β-unsaturated ketone.[6][7][8][9] The subsequent oximation and Beckmann rearrangement would yield 5-isobutyl-azepan-2-one. The final, and most challenging, step would be the introduction of the second nitrogen atom at the 5-position, potentially via an N-amination reaction followed by cyclization.
Sources
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- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 9. LabXchange [labxchange.org]
A Comparative Guide to Assessing the Selectivity of 4-Isobutyl-diazepan-5-one
This guide provides a comprehensive framework for characterizing the selectivity of a novel therapeutic candidate, 4-Isobutyl-diazepan-5-one. As a structural analog of the diazepan-5-one core, this compound is hypothesized to target GABA-A (γ-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. For any novel neuromodulator, a thorough assessment of its binding selectivity is paramount. It is the key determinant of its therapeutic window, distinguishing a targeted therapeutic effect from a wide array of potential off-target-driven side effects.
Part 1: Primary Target Engagement and Affinity Determination
The Rationale: Before assessing selectivity, we must first confirm that 4-Isobutyl-diazepan-5-one engages its intended target, the benzodiazepine binding site on the GABA-A receptor, and quantify the strength of this interaction. A high-affinity interaction is often a prerequisite for a potent therapeutic effect. The dissociation constant (Kd) is the measure of this affinity. A competitive radioligand binding assay is the gold-standard biochemical method for this determination, offering high sensitivity and precision.[1][2]
Experimental Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., 4-Isobutyl-diazepan-5-one) to displace a radiolabeled ligand that has a known high affinity for the target receptor.[1] We will use [³H]-Flunitrazepam, a classic high-affinity radioligand for the benzodiazepine site. The concentration of the competitor that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the inhibition constant (Ki), a measure of binding affinity.
Caption: Relationship between GABA-A α-subtypes and their primary physiological roles.
Comparative Data: Ki (nM) Across GABA-A Receptor Subtypes
| Compound | α1β2γ2 (Sedative) | α2β2γ2 (Anxiolytic) | α3β2γ2 (Anxiolytic) | α5β2γ2 (Cognitive) | Selectivity Ratio (α1 / α2) |
| 4-Isobutyl-diazepan-5-one | 85.5 | 8.1 | 12.3 | 150.7 | 10.6-fold |
| Diazepam | 4.3 | 5.1 | 6.2 | 10.1 | 0.8-fold |
This hypothetical data illustrates a key difference: Diazepam is non-selective, binding with similar high affinity to all tested subtypes. In contrast, 4-Isobutyl-diazepan-5-one shows significant selectivity, preferentially binding to the anxiolytic-associated α2 subtype over the sedative α1 subtype. This profile suggests it may have a superior therapeutic window as a non-sedating anxiolytic.
Part 3: Inter-Class Selectivity - Broad Off-Target Screening
The Rationale: While intra-class selectivity is crucial, a compound's overall safety profile depends on its lack of interaction with unintended targets throughout the body. Off-target binding can lead to unforeseen toxicities or side effects. [3][4]Kinase panels are a standard first-pass screen because kinases are a large, structurally related family and a frequent source of off-target activity for many small molecules. [3][5]A tiered approach is most efficient: an initial screen at a single high concentration to identify potential "hits," followed by full dose-response curves for those hits to confirm and quantify the interaction. [6] Experimental Methodology: Radiometric Kinase Panel Screening
We will utilize a commercial service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan®) to screen our compounds against a broad panel of hundreds of kinases. The standard format is a radiometric assay that measures the transfer of ³³P from ATP to a substrate peptide, a direct measure of kinase activity. [5]
Caption: A tiered workflow for efficient off-target kinase profiling.
Step-by-Step Protocol: Tiered Kinase Profiling
-
Compound Submission: Prepare and submit 4-Isobutyl-diazepan-5-one and Diazepam to a contract research organization (CRO) offering kinase profiling services.
-
Tier 1 Screening: Request an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel. The output will be a percentage inhibition value for each kinase.
-
Hit Identification: Identify "hits" as any kinase showing >70% inhibition in the Tier 1 screen.
-
Tier 2 Screening: For all identified hits, request a full 10-point dose-response curve to determine the IC₅₀ value, which quantifies the potency of the off-target interaction.
-
Selectivity Analysis: Compare the on-target Ki (from Part 2) with the off-target IC₅₀ values. A large window (e.g., >100-fold) between on-target and off-target potencies indicates good selectivity.
Comparative Data: Representative Off-Target Kinase Screen (% Inhibition at 10 µM)
| Off-Target Kinase | Kinase Family | 4-Isobutyl-diazepan-5-one | Diazepam |
| CDK2/cyclin A | CMGC | 8% | 12% |
| PKA | AGC | 2% | 5% |
| SRC | Tyrosine Kinase | 15% | 22% |
| p38α | MAPK | 11% | 18% |
| PI3Kγ | Lipid Kinase | 5% | 9% |
This hypothetical data indicates that at a high concentration, neither compound shows significant inhibition of representative kinases from major families. This suggests a clean inter-class selectivity profile, a highly desirable attribute for a CNS-targeted agent.
Part 4: Confirming Target Engagement in a Cellular Context
The Rationale: Biochemical assays with purified components are essential but do not fully replicate the complex environment inside a living cell. [7][8]Factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a compound's ability to bind its target. [6]The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. [9] Experimental Methodology: Cellular Thermal Shift Assay (CETSA)
Intact cells are treated with the test compound and then heated across a range of temperatures. The cells are lysed, and the aggregated (denatured) proteins are separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at each temperature is quantified (e.g., by Western Blot or mass spectrometry). A stabilizing compound will result in more target protein remaining soluble at higher temperatures, causing a "shift" in the melting curve.
Caption: Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ) in CETSA.
Step-by-Step Protocol: CETSA for GABA-A Receptors
-
Cell Culture & Treatment: Culture HEK293 cells expressing the α2β2γ2 GABA-A receptor. Treat cells with either vehicle (DMSO) or the test compound (e.g., 10 µM 4-Isobutyl-diazepan-5-one or Diazepam) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction). Quantify the amount of a specific subunit of the GABA-A receptor (e.g., the α2 subunit) using Western Blotting with a specific antibody.
-
Data Analysis: For each treatment condition, plot the band intensity (representing soluble protein) against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the vehicle- and drug-treated samples (ΔTm) indicates the degree of target stabilization.
Comparative Data: Cellular Target Engagement
| Compound (10 µM) | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) |
| 4-Isobutyl-diazepan-5-one | 52.1 | 56.3 | +4.2 |
| Diazepam | 52.1 | 55.8 | +3.7 |
This data confirms that both compounds effectively cross the cell membrane and bind to their target in a physiological context, as evidenced by the positive thermal shift. This provides crucial validation for the biochemical findings.
Conclusion and Synthesis
This guide has outlined a rigorous, multi-tiered strategy for assessing the selectivity of a novel compound, 4-Isobutyl-diazepan-5-one. By systematically comparing it to the non-selective benchmark, Diazepam, we can construct a comprehensive pharmacological profile.
Based on the hypothetical data generated through these validated protocols:
-
4-Isobutyl-diazepan-5-one successfully engages the GABA-A receptor with high affinity, comparable to Diazepam.
-
Unlike Diazepam, it demonstrates significant intra-class selectivity , with a >10-fold preference for the anxiolytic-associated α2 subtype over the sedative α1 subtype.
-
Both compounds exhibit a clean inter-class selectivity profile , with minimal interaction with a broad panel of kinases, suggesting a low risk of this common type of off-target activity.
-
Crucially, cellular target engagement is confirmed via CETSA , validating that the compound reaches and binds its target in a living system.
Collectively, this evidence builds a compelling case for 4-Isobutyl-diazepan-5-one as a potentially superior therapeutic candidate. Its selectivity profile suggests it could function as a non-sedating anxiolytic, a significant improvement over classical benzodiazepines. This structured, evidence-based approach to selectivity profiling is fundamental to modern drug discovery, enabling the rational design of safer and more effective medicines.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Klaassen, C. D. (2019). Casarett & Doull's toxicology: The basic science of poisons, Ninth Edition. McGraw-Hill Education. [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins Scientific. [Link] [10]4. Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
Al-Obeidi, F. A., & Lam, K. S. (2023). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link] [9]12. Bio-Rad Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link] [11]13. Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link] [1]14. Rudolph, U., & Möhler, H. (2004). Analysis of GABAA receptor subtypes by mutant mice: a blueprint for new drugs. Neuroscience, 127(3), 819-827. [Link]
-
Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Mtoz Biolabs. [Link] [2]16. Wacker, D., Stevens, R. C., & Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]
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Karpiak, J., & Selent, J. (2022). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of medicinal chemistry, 65(1), 136-152. [Link]
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Cichonska, A., Ravikumar, B., Parri, E., & F-V, G. (2021). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 17(2), e1008683. [Link] [12]19. National Center for Biotechnology Information. (2023). Diazepam. StatPearls. [Link] [13]20. Dr. Oracle. (2025). What is the mechanism of action (MOA) of Diazepam?. Dr. Oracle. [Link]
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- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Isobutyl-[1,4]diazepan-5-one
Operational Safety Guide: 4-Isobutyl-[1,4]diazepan-5-one
Executive Summary & Risk Context
Compound Class: Functionalized Heterocycle / Diazepanone Scaffold Primary Application: Pharmaceutical intermediate; privileged scaffold for CNS-active library synthesis and peptidomimetics.
The Safety Paradox: As a researcher, you are likely handling this compound as a novel intermediate. Unlike commodity solvents with established LD50 values, this compound likely lacks a specific, data-rich Safety Data Sheet (SDS). Therefore, you must treat it as a Potent Compound (Occupational Exposure Band 3 or 4) until toxicological data proves otherwise.
The diazepanone ring is structurally related to bioactive benzodiazepines. Consequently, the primary risks are not just chemical burns (irritancy), but unquantified pharmacological activity (sedation, CNS depression) and sensitization .
Hazard Identification & Exposure Banding
Since specific toxicological data is often absent for this derivative, we apply Control Banding principles.
| Hazard Category | Likely Classification (Precautionary) | Mechanism of Action |
| Acute Toxicity | Category 3 (Oral/Dermal) | Potential CNS depression or neuromuscular inhibition due to diazepine core. |
| Skin/Eye | Category 2A/2B (Irritant) | The secondary/tertiary amine and lactam functionalities can cause mucosal irritation. |
| Sensitization | High Potential | Nitrogen-heterocycles are frequent haptens; risk of allergic dermatitis upon repeated exposure. |
| Physical | Hygroscopic Solid | Likely a low-melting solid or oil; may form sticky residues that complicate cleaning. |
PPE Matrix: Task-Based Selection
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the system.
Table 1: Personal Protective Equipment Specifications
| Task | Respiratory Protection | Hand Protection | Eye/Body Protection | Rationale |
| Weighing / Solid Handling (< 100 mg) | N95 (minimum) or P100 Half-mask. Work in Vented Balance Enclosure (VBE). | Double Nitrile (0.11 mm). Change outer pair immediately after contact. | Safety Glasses w/ side shields. Lab Coat (buttoned). | Prevents inhalation of airborne fines.[1][2][3] Double gloving mitigates pinhole risks. |
| Synthesis / Solution Transfer (> 100 mg) | Fume Hood (Sash < 18"). If outside hood: PAPR or Full-face Respirator (OV/P100 cart). | Laminate (Silver Shield) under Nitrile. Solvents facilitate skin permeation of the drug. | Chemical Goggles (ventless). Tyvek Sleeves or Apron. | Solvents (e.g., DCM, DMF) act as carriers, dragging the compound through standard nitrile gloves. |
| Spill Cleanup (Solid) | P100 Full Facepiece. | Double Nitrile (Thick: >0.2 mm). | Goggles + Tyvek Suit. | High dust generation potential during sweeping/shoveling. |
| Spill Cleanup (Liquid) | Full Face Respirator (OV/P100). | Laminate or Butyl Rubber. | Goggles + Tyvek Suit + Boot Covers. | Prevents systemic absorption via large surface area contact. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol uses a Self-Validating System : every step includes a check to ensure containment before exposure occurs.
Phase A: Preparation & Weighing
-
Static Check: Use an anti-static gun on the weighing boat and spatula. Diazepanone derivatives are often "fluffy" and prone to static fly-off.
-
The "Dirty/Clean" Line: Establish a boundary in your Vented Balance Enclosure (VBE).
-
Left side: Stock container (Dirty).
-
Right side: Receiving vessel (Clean).
-
Center: Balance.
-
-
Weighing: Open the stock container only inside the VBE. Do not remove the stock jar from the enclosure until wiped down.
Phase B: Reaction Setup (Solution State)
-
Solvent Choice: If possible, avoid DCM (Dichloromethane). DCM permeates nitrile gloves in <4 minutes, carrying the diazepanone with it. Use EtOAc or MeTHF if chemistry permits.
-
Cannula Transfer: For quantities >1g, do not pour. Use positive pressure (nitrogen) cannula transfer to move solutions between vessels.
-
Trace Decontamination: Immediately wipe the neck of flasks with a MeOH-dampened Kimwipe after addition. Discard Kimwipe into a solid waste container inside the hood.
Phase C: Waste & Disposal
-
Segregation: Do not mix with general organic waste. Label specifically: "Contains Diazepanone Derivative - Potential Bioactive."
-
Quench: If the compound is reactive (e.g., an acid chloride derivative), quench in the hood before disposal.
-
Disposal Path: High-temperature incineration is the only acceptable disposal method for potential pharmacophores.
Emergency Response Logic
Scenario: Accidental Skin Exposure (Solution)
-
Immediate: Do NOT wipe. Wiping drives the chemical deeper into the pores.
-
Flush: Blot gently with dry absorbent, then flush with water for 15 minutes.
-
Soap: Use mild soap. Avoid alcohol-based sanitizers (increases solubility/absorption).
Scenario: Spillage (Powder)
-
Isolate: Mark a 3-meter radius.
-
Dampen: Cover powder with a solvent-dampened pad (use a high-flashpoint solvent like Heptane) to prevent dust clouds.
-
Scoop: specialized hazardous waste scoop.
Visualizations
Figure 1: Risk Assessment & PPE Decision Logic
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Figure 2: "Zero-Contact" Weighing Workflow
Caption: Step-by-step containment protocol to prevent surface contamination during weighing.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4][Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link]
-
PubChem. Compound Summary: 1,4-Diazepan-5-one (Core Structure). National Library of Medicine. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
